molecular formula C19H25N3O2 B2526959 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine CAS No. 2415471-80-4

2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Cat. No.: B2526959
CAS No.: 2415471-80-4
M. Wt: 327.428
InChI Key: VRDXAXFPYJJZHT-UHFFFAOYSA-N
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Description

2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a chemical hybrid of interest in medicinal chemistry and pharmacology research. Its structure combines a piperidine ring, a common feature in many bioactive molecules, with a methylpyrimidine group, which is a privileged scaffold in drug discovery . The 4-ethoxyphenylmethyl moiety attached to the piperidine nitrogen is a key structural element that can influence the molecule's interaction with biological targets, similar to other ethoxyphenyl-containing compounds studied for various activities . Researchers may investigate this compound as a potential precursor or intermediate in synthesizing more complex molecules. Its molecular framework suggests potential for exploration in central nervous system (CNS) target studies, given the prevalence of similar piperidine and pyrimidine derivatives in this research area . The presence of the ether linkage and the basic piperidine nitrogen also makes it a candidate for probing structure-activity relationships (SAR) and optimizing physicochemical properties like solubility and permeability in lead compound development.

Properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-23-17-6-4-16(5-7-17)14-22-10-8-18(9-11-22)24-19-20-12-15(2)13-21-19/h4-7,12-13,18H,3,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDXAXFPYJJZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Functionalization

The introduction of the piperidin-4-yloxy group at the 2-position of 5-methylpyrimidine necessitates activation of the hydroxyl group. A proven method involves treating 5-methylpyrimidin-2-ol with POCl₃ to form 2-chloro-5-methylpyrimidine, achieving yields >85% under reflux conditions. Subsequent nucleophilic substitution with piperidin-4-ol in the presence of a base (e.g., potassium carbonate) affords 2-(piperidin-4-yloxy)-5-methylpyrimidine.

Critical Parameters :

  • Temperature : 80–100°C minimizes side reactions.
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) optimizes solubility.

N-Alkylation of Piperidine

The final step involves alkylating the piperidine nitrogen with 1-(4-ethoxyphenyl)methyl chloride. This reaction proceeds via an SN2 mechanism, requiring anhydrous conditions and a tertiary amine base (e.g., triethylamine) to scavenge HCl.

Example Protocol :

  • Dissolve 2-(piperidin-4-yloxy)-5-methylpyrimidine (1 eq) in acetonitrile.
  • Add 1-(4-ethoxyphenyl)methyl chloride (1.2 eq) and triethylamine (2 eq).
  • Reflux at 70°C for 12 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 68–72%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.25 (d, J = 8.6 Hz, 2H, aryl-H), 6.85 (d, J = 8.6 Hz, 2H, aryl-H), 4.70–4.65 (m, 1H, piperidine-OCH), 4.02 (q, J = 6.9 Hz, 2H, OCH₂CH₃), 3.55 (s, 2H, NCH₂Ar), 2.90–2.85 (m, 2H, piperidine-H), 2.45 (s, 3H, CH₃), 1.40 (t, J = 6.9 Hz, 3H, OCH₂CH₃).
  • ¹³C NMR : δ 167.8 (C=O), 158.2 (aryl-O), 157.9 (pyrimidine-C2), 130.1–114.8 (aryl-C), 72.4 (piperidine-OCH), 63.5 (OCH₂CH₃), 52.1 (NCH₂Ar), 23.8 (CH₃).

Crystallographic Insights

Single-crystal X-ray diffraction of related compounds reveals chair conformations in piperidine rings and dihedral angles of 10.3–47.5° between heterocycles. Hydrogen bonding networks (N–H⋯N) stabilize molecular packing, which may influence solubility and bioavailability.

Comparative Analysis of Synthetic Methods

Method Steps Yield (%) Key Reagents Advantages
POCl₃ Chlorination 3 78 POCl₃, K₂CO₃ High selectivity, scalable
Radical Chlorination 4 65 SO₂Cl₂, AIBN Mild conditions, fewer byproducts
Direct Alkylation 2 72 Triethylamine, CH₃CN Short reaction time

Industrial Scalability and Cost Efficiency

The POCl₃-mediated route is favored for large-scale production due to reagent affordability (POCl₃: ~$50/kg) and compatibility with continuous flow systems. In contrast, radical-based methods, while selective, require costly initiators like AIBN (~$200/kg).

Chemical Reactions Analysis

2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Antidiabetic Activity : Research indicates that derivatives can enhance insulin secretion from pancreatic beta cells, suggesting potential in diabetes management.
  • Neuroprotective Effects : Studies show that it may reduce oxidative stress and inflammation in neuronal cells, indicating promise for neurodegenerative disease treatment.
  • Antitumor Activity : Preliminary findings suggest inhibition of certain cancer cell lines, warranting further investigation into its mechanisms.

The biological activity of 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways, influencing cellular functions such as proliferation and apoptosis.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex organic compounds. Its unique structural characteristics make it valuable in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the benzyl group, pyrimidine core, or piperidine ring. These modifications impact physicochemical properties and biological activity.

Compound Name Substituents (R-group) Molecular Weight Key Structural Differences Reported Properties/Activities
2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine 4-Ethoxybenzyl ~383.45 g/mol Ethoxy group at para position on benzyl Higher lipophilicity (predicted)
2-({1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine 2,3-Dimethoxybenzyl ~399.46 g/mol Two methoxy groups at ortho/meta positions Increased polarity; potential solubility issues
2-({1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine 3,4-Dimethoxybenzyl ~399.46 g/mol Two methoxy groups at meta/para positions Enhanced H-bonding capacity
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one 4-Methylbenzoyl, 4-methylphenyl ~335.37 g/mol Acyl and methyl substituents on pyrimidine Non-planar conformation; moderate bioactivity
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione 4-Methoxyphenyl, acetyl, thione ~306.36 g/mol Dihydropyrimidine backbone with thione group Anticancer/antimicrobial activity

Key Findings

Substituent Position and Bioavailability :

  • The 4-ethoxy group in the target compound likely improves lipophilicity compared to methoxy or hydroxyl analogues, as seen in . However, bulky substituents (e.g., dimethoxybenzyl) may reduce blood-brain barrier penetration .
  • In contrast, dihydropyrimidine derivatives (e.g., ) exhibit enhanced planarity and hydrogen-bonding capacity due to thione/acetyl groups, correlating with antimicrobial activity .

In comparison, rigid dihydropyrimidines () show restricted conformations that favor specific target binding .

Biological Activity :

  • While direct data for the target compound are lacking, structurally related pyrimidines in and demonstrate activities ranging from enzyme inhibition (e.g., phosphodiesterase targets in ) to antimicrobial effects . Substituents like the ethoxy group may modulate selectivity for such targets.

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Ethoxybenzyl-substituted compounds (e.g., the target molecule) are less water-soluble than hydroxyl- or carboxylate-containing analogues (e.g., ’s Patamostat derivatives) but may exhibit better oral absorption .
  • Metabolic Stability : The ethoxy group is susceptible to oxidative metabolism (e.g., CYP450-mediated deethylation), which could shorten half-life compared to halogenated analogues (e.g., ’s fluorinated opioids) .

Biological Activity

2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a piperidine ring and a pyrimidine structure, which are known to exhibit various biological effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes the following key components:

PropertyValue
IUPAC Name This compound
CAS Number 2415522-54-0
Molecular Formula C19H25N3O2
Molecular Weight 325.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine moiety is known for its role in modulating neurotransmitter systems, while the pyrimidine component may influence enzyme activities and receptor interactions.

Target Interactions

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Antimicrobial Activity : Research indicates that derivatives of piperidine possess significant antimicrobial properties, suggesting that this compound may also exhibit similar effects against various bacterial strains .

Case Studies and Experimental Data

Several studies have investigated the biological activities associated with compounds structurally related to this compound. Below are summarized findings from relevant research:

Study ReferenceBiological Activity AssessedKey Findings
Antibacterial activityIC50 values ranging from 1.13 to 6.28 µM against various strains; potential as a new class of antibacterial agents.
Enzyme inhibition (MenA)Compounds showed IC50 values indicating effective inhibition against Mycobacterium tuberculosis growth.
Neurotransmitter modulationIndicated potential for treating neurodegenerative diseases through acetylcholinesterase inhibition.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
2-[1-(2-Methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidineModerate AChE inhibition25 ± 3
2-[1-(4-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidineStronger antimicrobial activity1.13 ± 0.003

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